![molecular formula C14H12ClN3 B2967744 3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 700351-26-4](/img/structure/B2967744.png)
3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, are known to exhibit anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine antagonists, which include pyrazolo[1,5-a]pyrimidines, are known to block the synthesis of pyrimidine-containing nucleotides, leading to the stoppage of dna synthesis and inhibition of cell division .
Biochemical Pathways
Pyrimidine derivatives are known to interfere with the synthesis of nucleotides, which are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as nad and sam .
Pharmacokinetics
In silico admet studies of similar pyrazolo[1,5-a]pyrimidine derivatives have shown suitable pharmacokinetic properties .
Result of Action
Pyrimidine derivatives are known to inhibit cell division by blocking the synthesis of pyrimidine-containing nucleotides .
Action Environment
Reactions of unsymmetrical 1,3-diketones with 3(5)-aminopyrazoles, which could potentially include 3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, often lead to the formation of inseparable mixtures of two regioisomeric pyrazolo[1,5-a]pyrimidines due to comparable reactivities of the two electrophilic centers in the initial diketone .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The nature of these interactions is typically through binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of this compound on cells are largely related to its inhibitory activity against CDK2. By inhibiting this enzyme, the compound can significantly alter cell cycle progression, potentially leading to cell cycle arrest . This can have profound effects on cellular processes such as cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2, thereby inhibiting its activity . This binding interaction is facilitated by essential hydrogen bonding with key residues in the active site of the enzyme . The inhibition of CDK2 can lead to alterations in gene expression and changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its inhibitory effects on CDK2 can lead to long-term changes in cell cycle progression and apoptosis
Metabolic Pathways
As a pyrazolo[3,4-d]pyrimidine derivative, it may be metabolized through similar pathways as other compounds in this class .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Lacks one methyl group compared to the target compound.
3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine: Lacks one methyl group compared to the target compound.
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks both methyl groups.
Uniqueness
3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in the compound’s interaction with molecular targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)18-14(17-9)13(8-16-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLPYRWAOLDNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
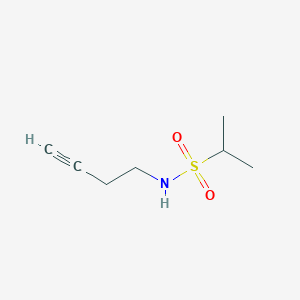
![N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2967663.png)

![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea](/img/structure/B2967670.png)
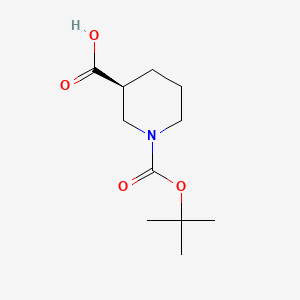
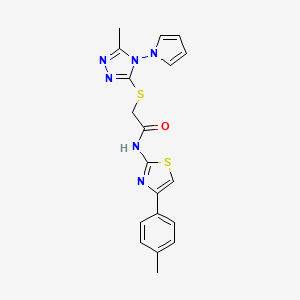
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![2-(4-ethoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2967674.png)
![N-[[4-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2967676.png)
![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)
![N-({1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide](/img/structure/B2967679.png)
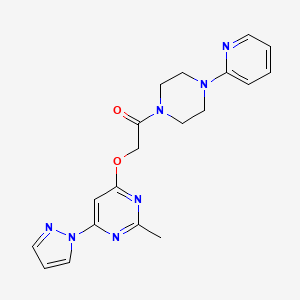
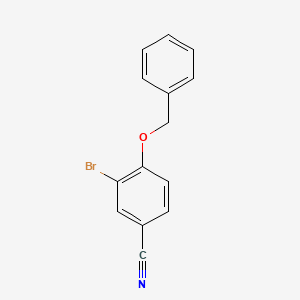
![2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2967683.png)
